(4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate
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Overview
Description
(4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate is a chemical compound with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . . This compound is a member of the chroman family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of (4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate involves several steps. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
(4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carboxylate group can yield the corresponding alcohol .
Scientific Research Applications
(4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various biologically active compounds . In biology and medicine, it serves as a precursor for the development of drugs targeting specific molecular pathways. Additionally, this compound is utilized in the study of enzyme mechanisms and as a tool for investigating cellular processes .
Mechanism of Action
The mechanism of action of (4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing the catalytic function . It may also interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
Comparison with Similar Compounds
(4R)-Methyl 2-hydroxy-4-phenylchroman-6-carboxylate can be compared with other similar compounds such as chroman-4-one derivatives and other hydroxychroman esters . These compounds share a similar chroman framework but differ in their substituents and stereochemistry. The unique combination of hydroxy and phenyl groups in this compound contributes to its distinct biological activities and applications.
Similar compounds include:
- Chroman-4-one derivatives
- Hydroxychroman esters
- Phenylchroman carboxylates
These compounds are often studied for their potential therapeutic applications and their ability to modulate various biological processes.
Properties
IUPAC Name |
methyl (4R)-2-hydroxy-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13,16,18H,10H2,1H3/t13-,16?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYXSRDDEDGPLK-JBZHPUCOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)OC(C[C@@H]2C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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